molecular formula C18H20N2O5 B11953204 N~2~-(2-hydroxyethyl)-N-(4-phenoxyphenyl)asparagine

N~2~-(2-hydroxyethyl)-N-(4-phenoxyphenyl)asparagine

Cat. No.: B11953204
M. Wt: 344.4 g/mol
InChI Key: CERPUIGHXAEWQY-UHFFFAOYSA-N
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Description

N~2~-(2-hydroxyethyl)-N-(4-phenoxyphenyl)asparagine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of hydroxyethyl and phenoxyphenyl groups attached to an asparagine backbone, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-hydroxyethyl)-N-(4-phenoxyphenyl)asparagine typically involves a multi-step process. One common method includes the following steps:

    Protection of Asparagine: The amino and carboxyl groups of asparagine are protected using suitable protecting groups to prevent unwanted reactions.

    Introduction of Phenoxyphenyl Group: The protected asparagine is then reacted with a phenoxyphenyl halide under basic conditions to introduce the phenoxyphenyl group.

    Introduction of Hydroxyethyl Group: The intermediate product is further reacted with an ethylene oxide or a similar reagent to introduce the hydroxyethyl group.

    Deprotection: Finally, the protecting groups are removed to yield the desired compound.

Industrial Production Methods

Industrial production of N2-(2-hydroxyethyl)-N-(4-phenoxyphenyl)asparagine may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-hydroxyethyl)-N-(4-phenoxyphenyl)asparagine can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The phenoxyphenyl group can be reduced under specific conditions.

    Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a reduced phenoxyphenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N~2~-(2-hydroxyethyl)-N-(4-phenoxyphenyl)asparagine has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N2-(2-hydroxyethyl)-N-(4-phenoxyphenyl)asparagine involves its interaction with specific molecular targets. The hydroxyethyl and phenoxyphenyl groups can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as inflammation or oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(2-hydroxyethyl)-N-(4-methoxyphenyl)asparagine: Similar structure with a methoxy group instead of a phenoxy group.

    N~2~-(2-hydroxyethyl)-N-(4-chlorophenyl)asparagine: Similar structure with a chloro group instead of a phenoxy group.

Uniqueness

N~2~-(2-hydroxyethyl)-N-(4-phenoxyphenyl)asparagine is unique due to the presence of both hydroxyethyl and phenoxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H20N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

2-(2-hydroxyethylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid

InChI

InChI=1S/C18H20N2O5/c21-11-10-19-16(18(23)24)12-17(22)20-13-6-8-15(9-7-13)25-14-4-2-1-3-5-14/h1-9,16,19,21H,10-12H2,(H,20,22)(H,23,24)

InChI Key

CERPUIGHXAEWQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC(C(=O)O)NCCO

Origin of Product

United States

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